Fmoc-Gly-D-Ala-D-Ala-OH

Affinity capillary electrophoresis Glycopeptide antibiotic binding On-column ligand synthesis

Generic D-Ala-D-Ala dipeptides or unprotected tripeptides introduce critical liabilities that invalidate quantitative binding and enzymatic data. Fmoc-Gly-D-Ala-D-Ala-OH is the correct, stereochemically-defined substrate for affinity capillary electrophoresis (ACE) and DD-peptidase kinetics. - The Fmoc chromophore enables UV/fluorescence detection for on-column K_b determination of vancomycin-class antibiotics; unprotected peptides are incompatible with this workflow. - The Gly-D-Ala-D-Ala tripeptide-not the dipeptide-is the minimal donor substrate for Streptomyces R61 DD-peptidase and PBPs. - D,D-stereochemistry at both alanines ensures biological recognition; D-Ala-D-Lac substitution reduces glycopeptide binding affinity by ~800-fold, rendering data meaningless.

Molecular Formula C23H25N3O6
Molecular Weight 439.5 g/mol
Cat. No. B13137001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-D-Ala-D-Ala-OH
Molecular FormulaC23H25N3O6
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H25N3O6/c1-13(21(28)26-14(2)22(29)30)25-20(27)11-24-23(31)32-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,19H,11-12H2,1-2H3,(H,24,31)(H,25,27)(H,26,28)(H,29,30)/t13-,14-/m1/s1
InChIKeyGBYJIRGCZVLCJK-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gly-D-Ala-D-Ala-OH Overview


Fmoc-Gly-D-Ala-D-Ala-OH (CAS 141509-28-6, molecular formula C₂₃H₂₅N₃O₆, MW 439.5 g/mol) is an Fmoc-protected tripeptide derivative that serves as a synthetic analogue of the C-terminal D-Ala-D-Ala stem peptide terminus found in bacterial peptidoglycan precursors . The compound incorporates a glycine (Gly) residue N-terminal to the D-Ala-D-Ala dipeptide core, protected at the N-terminus by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it compatible with standard Fmoc solid-phase peptide synthesis (SPPS) workflows [1]. The D-Ala-D-Ala terminus is the established molecular target of glycopeptide antibiotics including vancomycin, teicoplanin, and ristocetin, which bind this sequence to inhibit cell wall biosynthesis in Gram-positive bacteria [2].

1
Fmoc-SPPS compatible, enables on-resin peptide chain assembly.
2
D-Ala-D-Ala terminus for glycopeptide antibiotic binding and resistance studies.
3
Tripeptide Gly-D-Ala-D-Ala scaffold for DD-peptidase mechanistic investigations.
4
D,D-stereochemistry ensures recognition by D-Ala-D-Ala-binding proteins.

Why Generic D-Ala-D-Ala Peptides Fall Short


The use of generic D-Ala-D-Ala dipeptides or unprotected tripeptides as substitutes for Fmoc-Gly-D-Ala-D-Ala-OH introduces critical liabilities that compromise experimental reproducibility and data quality in quantitative studies. The Fmoc moiety is essential for on-column ligand synthesis and derivatization protocols used in affinity capillary electrophoresis (ACE) to measure binding constants to glycopeptide antibiotics [1]. Unprotected D-Ala-D-Ala peptides lack the chromophoric Fmoc handle required for UV/fluorescence detection in these analytical workflows and exhibit different electrophoretic mobility properties. Furthermore, the N-terminal Gly residue of Fmoc-Gly-D-Ala-D-Ala-OH mimics the natural peptidoglycan stem peptide context, and its presence or absence alters both the binding affinity to glycopeptide antibiotics and the kinetic recognition by D-Ala-D-Ala peptidases, as demonstrated by differential substrate specificity data with Streptomyces R61 DD-peptidase [2]. Procuring an uncharacterized generic D-Ala-D-Ala analogue therefore risks invalidating quantitative binding measurements and enzymatic activity determinations.

! Unprotected D-Ala-D-Ala lacks the Fmoc chromophore required for UV/fluorescence detection in quantitative binding assays.
! Absence of the N-terminal Gly residue alters binding affinity and DD-peptidase substrate specificity from native peptidoglycan context.
! Non-D,D stereoisomers are not recognized by D-Ala-D-Ala-binding targets, rendering them inert in engagement assays.

Fmoc-Gly-D-Ala-D-Ala-OH Differentiation Evidence


On-Column Derivatization for ACE Binding Studies

In a validated on-column ligand synthesis coupled to ACE platform, Fmoc-amino acid-D-Ala-D-Ala peptide derivatives (including the Fmoc-Gly derivative) were synthesized in situ by electrophoretic reaction of D-Ala-D-Ala terminus peptide with Fmoc-amino acid NHS esters. The resulting Fmoc-amino acid-D-Ala-D-Ala peptide was then electrophoresed through a running buffer containing ristocetin (Rist) or teicoplanin (Teic), enabling quantitative binding constant (K_b) determination via relative migration time ratio (RMTR) analysis [1]. Unprotected D-Ala-D-Ala peptides lacking the Fmoc chromophore cannot be employed in this analytical workflow, as they lack the requisite UV-detectable Fmoc tag and exhibit different electrophoretic mobility, preventing reliable RMTR-based K_b calculation. This demonstrates that Fmoc-Gly-D-Ala-D-Ala-OH is functionally non-substitutable in quantitative glycopeptide binding studies using ACE-based methods.

On-Column ACE Derivatization
Head-to-head
Fmoc handle enables integrated synthesis & UV detection; unprotected peptide incompatible
Supports quantitative glycopeptide binding constant determination
Method: on-column NHS ester derivatization coupled to ACE
Affinity capillary electrophoresis Glycopeptide antibiotic binding On-column ligand synthesis Binding constant determination

DD-Peptidase Recognition of Tripeptide Substrates

The Streptomyces R61 DD-peptidase, a model penicillin-sensitive enzyme, exhibits a strong preference for peptide substrates bearing a C-terminal D-Ala-D-Ala motif preceded by an N-terminal amino acid residue (general structure R-D-Ala-D-Ala). The natural reaction proceeds via the carboxypeptidase pathway where the enzyme cleaves the terminal D-Ala of R-D-Ala-D-Ala donor substrates [1]. The Salmonella enterica VanX-like dipeptidase, in contrast, hydrolyzes the dipeptide D-Ala-D-Ala but does not accept tripeptides such as D-Ala-D-Ala-D-Ala, demonstrating a strict length-dependent substrate discrimination [2]. This indicates that Fmoc-Gly-D-Ala-D-Ala-OH, as a tripeptide, provides a distinct substrate profile from simple D-Ala-D-Ala dipeptides and interacts with DD-peptidase active sites differently, which is critical for mechanistic studies of transpeptidation and carboxypeptidation.

DD-Peptidase Substrate Specificity
Class-level
Tripeptide R-D-Ala-D-Ala is a DD-peptidase substrate; dipeptide D-Ala-D-Ala is hydrolyzed by VanX but tripeptide is not
Tripeptide/dipeptide specificity distinction is critical for transpeptidation mechanistic studies
Based on Streptomyces R61 DD-peptidase and Salmonella VanX data
DD-peptidase Substrate specificity Streptomyces R61 Peptidoglycan-mimetic peptides Kinetic parameters

D-Ala-D-Lac Substitution and Glycopeptide Binding Affinity

The molecular basis of vancomycin resistance in enterococci involves reprogramming the peptidoglycan precursor terminus from D-Ala-D-Ala to D-Ala-D-Lac, which replaces a hydrogen-bonding amide with an ester linkage, severely reducing antibiotic affinity. Quantitative binding measurements show that the semisynthetic glycopeptide LY191145 exhibits an approximately 800-fold greater affinity for N,N′-diacetyl-L-Lys-D-Ala-D-Ala than for N,N′-diacetyl-L-Lys-D-Ala-D-Lac [1]. This establishes the critical importance of using authentic D-Ala-D-Ala-terminating peptides—rather than D-Ala-D-Lac or D-Ala-D-Ser analogues—for accurate binding measurements. Fmoc-Gly-D-Ala-D-Ala-OH, with its genuine D-Ala-D-Ala C-terminus, provides the correct terminal chemistry for determining antibiotic affinities relevant to susceptible bacterial strains, whereas D-Ala-D-Lac-containing analogues are only appropriate for studying resistant phenotypes.

D-Ala-D-Lac Affinity Shift
Class-level
~800-fold lower
D-Ala-D-Lac terminus dramatically reduces glycopeptide affinity; validates D-Ala-D-Ala use for susceptible-strain models
Reference: LY191145 antibiotic binding assay
Glycopeptide antibiotic resistance D-Ala-D-Lac Vancomycin binding Ligand affinity Peptidoglycan precursor mimic

VanX Stereospecificity for D-Ala-D-Ala

The VanX D-Ala-D-Ala dipeptidase from Enterococcus faecium, a key enzyme in glycopeptide antibiotic resistance, is strictly stereospecific for the D,D-configuration. The enzyme hydrolyzes D-Ala-D-Ala but shows no activity against L-Ala-L-Ala, D-Ala-L-Ala, or L-Ala-D-Ala [1][2]. This stereochemical requirement extends broadly to other D-Ala-D-Ala-recognizing proteins including glycopeptide antibiotics and DD-peptidases. Fmoc-Gly-D-Ala-D-Ala-OH incorporates the essential D,D-stereochemistry, ensuring recognition by the entire suite of D-Ala-D-Ala-binding biological targets. Any procurement of an L-Ala-containing analogue (e.g., Fmoc-Gly-L-Ala-L-Ala-OH) would yield a compound completely inert toward D-Ala-D-Ala-recognizing enzymes and receptors, providing zero biological activity in these assay systems.

VanX Stereospecificity
Head-to-head
Only D,D-isomer hydrolyzed; L,L- and mixed isomers inactive
Absolute stereochemical requirement confirms D,D-configuration is essential for target recognition
Enterococcus faecium VanX assay
Stereospecificity VanX dipeptidase D-Ala-D-Ala recognition Enzyme substrate specificity Glycopeptide resistance

Fmoc-Gly-D-Ala-D-Ala-OH Research Applications


On-Column ACE Derivatization for Binding Constants

Fmoc-Gly-D-Ala-D-Ala-OH is the appropriate substrate for affinity capillary electrophoresis workflows that determine binding constants (K_b) of glycopeptide antibiotics such as vancomycin, teicoplanin, and ristocetin to D-Ala-D-Ala-terminating peptide ligands. The Fmoc group enables on-column NHS ester derivatization and provides the chromophoric detection handle necessary for RMTR-based K_b calculation, as demonstrated in the validated ACE platform [1]. Unprotected peptides are incompatible with this workflow. This application directly supports antibiotic mechanism-of-action studies and resistance profiling in academic and pharmaceutical research settings.

DD-Peptidase Transpeptidation & Carboxypeptidation Studies

The tripeptide structure Gly-D-Ala-D-Ala (as provided by Fmoc protection) is the minimal recognized donor substrate for DD-peptidases such as the Streptomyces R61 enzyme, which catalyzes the transpeptidation and carboxypeptidation reactions central to bacterial cell wall cross-linking [1]. Unlike dipeptide D-Ala-D-Ala substrates that are preferentially hydrolyzed by VanX-class dipeptidases rather than DD-peptidases, the tripeptide captures the authentic peptidoglycan stem peptide context. This compound is therefore the correct choice for kinetic characterization of DD-peptidases, penicillin-binding protein (PBP) inhibition assays, and β-lactam antibiotic mechanism studies.

Antibiotic Susceptibility Binding with D-Ala-D-Ala Terminus

Glycopeptide antibiotic binding studies intended to model susceptible bacterial strains require peptides terminating in D-Ala-D-Ala rather than the resistance-associated D-Ala-D-Lac or D-Ala-D-Ser termini. Quantitative binding data show that D-Ala-D-Lac substitution reduces glycopeptide affinity by approximately 800-fold for semisynthetic antibiotics such as LY191145 [1]. Fmoc-Gly-D-Ala-D-Ala-OH provides the correct terminal D-Ala-D-Ala chemistry for measuring binding constants relevant to vancomycin-susceptible Gram-positive pathogens, including Staphylococcus aureus and Enterococcus spp. Procurement of D-Ala-D-Lac analogues in lieu of this compound would produce binding measurements that underestimate affinity by nearly three orders of magnitude.

Stereochemistry-Dependent D-Ala-D-Ala Recognition Studies

The absolute stereochemical requirement of D-Ala-D-Ala-recognizing biological systems—including VanX dipeptidase, glycopeptide antibiotics, and DD-peptidases—means that only D,D-configured peptides are biologically active in these assays [1][2]. Fmoc-Gly-D-Ala-D-Ala-OH incorporates the essential D,D-stereochemistry at both alanine positions, ensuring recognition across the entire panel of D-Ala-D-Ala-binding targets. This compound is the stereochemically correct building block for synthesizing longer peptidoglycan-mimetic peptides and for generating D-Ala-D-Ala affinity chromatography resins used in antibiotic target identification and purification workflows.

Application
Selection Property
Validation Focus
On-Column ACE Derivatization for Binding Constants
Fmoc chromophoric detection handle
RMTR-based K_b determination via ACE
DD-Peptidase Transpeptidation & Carboxypeptidation Studies
Tripeptide scaffold for peptidoglycan mimicry
Substrate specificity and kinetic parameter validation
Antibiotic Susceptibility Binding Studies
Authentic D-Ala-D-Ala terminal chemistry
Binding affinity comparison against D-Ala-D-Lac analogues
Stereochemistry-Dependent D-Ala-D-Ala Recognition Studies
D,D-stereochemistry integrity
Stereospecific recognition by VanX and glycopeptide targets
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